tert-butyl 3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate
Description
Tert-butyl 3-[[(1R,6S)-2-bicyclo[410]heptanyl]amino]-2-hydroxy-2-methylpropanoate is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
tert-butyl 3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(17)15(4,18)9-16-12-7-5-6-10-8-11(10)12/h10-12,16,18H,5-9H2,1-4H3/t10-,11+,12?,15?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDLTYUJOZHBPQ-XTXWPRCTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(CNC1CCCC2C1C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C)(CNC1CCC[C@@H]2[C@H]1C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of tert-butyl 2-hydroxy-2-methylpropanoate with a bicyclic amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl 3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which tert-butyl 3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-[[(1R,5S)-2-bicyclo[3.1.0]hexanyl]amino]-2-hydroxy-2-methylpropanoate
- Tert-butyl 3-[[(1R,3R,6S)-7-oxabicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate
Uniqueness
Tert-butyl 3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-hydroxy-2-methylpropanoate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
